1,1,1-Trifluoro-5-methylhexan-2-amine

Catalog No.
S14053794
CAS No.
M.F
C7H14F3N
M. Wt
169.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-5-methylhexan-2-amine

Product Name

1,1,1-Trifluoro-5-methylhexan-2-amine

IUPAC Name

1,1,1-trifluoro-5-methylhexan-2-amine

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

InChI

InChI=1S/C7H14F3N/c1-5(2)3-4-6(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3

InChI Key

PSJLZCWTXCPPPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(F)(F)F)N

Metal-Free Trifluoromethylation Strategies in Amine Synthesis

Metal-free approaches have gained traction for their operational simplicity and compatibility with sensitive functional groups. A notable method involves the use of bench-stable (tetramethylammonium) trifluoromethylthiolate ((Me₄N)SCF₃) and silver fluoride (AgF) to directly trifluoromethylate secondary amines (Table 1). This one-pot protocol proceeds via a thiocarbamoyl fluoride intermediate, which undergoes AgF-mediated desulfurization to yield N-CF₃ products. For 1,1,1-trifluoro-5-methylhexan-2-amine, this strategy could be adapted by starting with a secondary amine precursor such as 5-methylhexan-2-amine. The reaction’s mild conditions (room temperature, 2 hours) and high functional group tolerance make it suitable for late-stage modifications of complex substrates.

Table 1: Representative Yields for Metal-Free Trifluoromethylation of Secondary Amines

Amine SubstrateProductYield (%)
N-MethylanilineN-CF₃-Methylaniline98
DibenzylamineN-CF₃-Dibenzylamine95
5-Methylhexan-2-amine*1,1,1-Trifluoro-5-methylhexan-2-amine88*

*Hypothetical example based on methodology.

Alternative metal-free routes exploit decarboxylative trifluoromethylation of aldehydes or ketones. For instance, aromatic aldehydes react with trifluoromethylating agents under radical conditions to form β,β,β-trifluoroethylarenes, which can be functionalized to amines via reductive amination. While this approach traditionally targets aryl systems, adapting it to aliphatic substrates like 5-methylhexanal could provide a pathway to the target amine.

Catalytic Asymmetric Synthesis of Trifluoromethylated Amines

Enantioselective synthesis of trifluoromethylated amines has been achieved through chiral catalyst systems. A landmark study demonstrated the isomerization of trifluoromethyl imines using a chiral organic catalyst, yielding aryl and alkyl trifluoromethyl amines with up to 99% enantiomeric excess (ee). For 1,1,1-trifluoro-5-methylhexan-2-amine, this method would require synthesizing an imine precursor such as (E)-N-(5-methylhexylidene)aniline. The catalyst induces dynamic kinetic resolution, selectively forming the desired (R)- or (S)-enantiomer (Figure 1A).

Biocatalytic strategies using engineered cytochrome c variants offer complementary enantiocontrol. These systems enable N–H carbene insertion into aryl amines, producing α-trifluoromethyl amines with 95:5 er. While this method focuses on α-substitution, modifying the carbene donor or substrate could extend its utility to β-trifluoroethylamines like the target compound.

Figure 1: Asymmetric Synthesis Strategies
(A) Chiral organic catalyst for imine isomerization.
(B) Biocatalytic N–H carbene insertion.

Decarboxylative Approaches for β-Trifluoroethylamine Derivatives

Decarboxylative functionalization provides a robust route to β-trifluoroethylamines. A recent protocol involves the reaction of heteroarenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid under transition-metal-free conditions, yielding C(CF₃)Me₂-substituted products via radical decarboxylation. Applying this to a β-keto acid derivative of 5-methylhexan-2-amine could streamline access to the target molecule (Scheme 1).

Scheme 1: Proposed Decarboxylative Route
β-Keto acid → Decarboxylation → 1,1,1-Trifluoro-5-methylhexan-2-amine.

Key advantages include avoidance of transition metals and compatibility with electrophilic fluorinating agents. However, substrate scope limitations for aliphatic systems necessitate further optimization.

Vicinal Diamination Techniques for Complex Fluorinated Amines

Vicinal diamination remains underexplored for fluorinated amines. Current methods for non-fluorinated substrates often employ transition-metal catalysts or hypervalent iodine reagents to install two amine groups across a double bond. For 1,1,1-trifluoro-5-methylhexan-2-amine, a potential strategy involves diamination of 4-methylpent-1-ene followed by trifluoromethylation. However, competing side reactions (e.g., C–F bond cleavage) pose challenges. Radical-mediated diamination using NH₃ and a trifluoromethyl source represents a promising but untested avenue.

ParameterValueSource
Systematic name1,1,1-Trifluoro-5-methylhexan-2-amine [1]
Empirical formulaC ₇H ₁₄F ₃N [1]
Exact mass169.19 atomic mass units [1]
Canonical SMILESCC(C)CCC(N)C(F)(F)F [1]

Strategic Context for Fluorinated Amine Synthesis

Selective incorporation of a trifluoromethyl group next to a primary amino function enhances metabolic stability, membrane permeability and binding selectivity in drug‐like scaffolds [2]. 1,1,1-Trifluoro-5-methylhexan-2-amine exemplifies this class and therefore serves as a model system for mechanistic analysis.

Mechanistic Insights into Fluorinated Amine Formation

Radical-Mediated Trifluoromethylation Pathways

Radical generation of the trifluoromethyl fragment remains the most direct entry to carbon–fluorine bond formation adjacent to nitrogen. Three broadly adopted strategies are summarised in Table 1.

EntryCarbon framework (R–CH=CH₂ or R–CH₂–H)Trifluoromethyl sourceActivation modeRepresentative yield (percentage)Mechanistic highlightSource
1Terminal alkene bearing pendant amineSodium trifluoromethanesulfinate (Langlois reagent)Constant-current electro-oxidation43–80Anodic single-electron transfer liberates a trifluoromethyl radical that adds to the double bond before intramolecular cyclisation [3] [3]
2Benzylic C–H bond in aliphatic chainTrifluoromethyl-iodonium benziodoxole (Togni reagent)Copper–decatungstate dual photocatalysisup to 75Ligand-centred redox cycling on copper triggers controlled radical release and subsequent hydrogen-atom abstraction–addition sequence [4] [4]
3Styrenyl systemN-pyridinium trifluoromethanesulfonate (TFSP)Visible-light photoredox catalysis60–85Solvent-dependent divergence: in acetonitrile the benzyl radical undergoes Ritter-type trapping to deliver amino-trifluoromethyl products [5] [5]

Key mechanistic points

  • Radical generation can proceed via anodic oxidation, ligand-centred single electron transfer or photocatalytic reduction of hypervalent iodine reagents [6] [7].
  • The resulting carbon-centred radical is typically oxidised to a carbocation prior to nucleophilic capture, a step that enables skeletal rearrangements and cyclisations relevant to the branched skeleton of 1,1,1-Trifluoro-5-methylhexan-2-amine [8].

Nucleophilic Amination of Activated Fluoroalkene Intermediates

Once a fluoroalkene bearing a trifluoromethyl group is in hand, direct amination furnishes the target amine nucleus. The principal tactics are collated in Table 2.

EntryFluoroalkene precursorAmination strategyPercentage yieldRegio-/diastereocontrolSource
1gem-DifluoroalkeneElectrophilic fluorine abstraction followed by Ritter amination (Selectfluor–acetonitrile)65–92Single diastereomer via anti addition [9] [9]
2Unactivated alkene + N-bromodialkylamine (in situ)Copper-catalysed three-component aminofluorination70–90trans-β-Fluoroamine obtained with >95 : 5 diastereomeric ratio; broad scope [10] [10]
3α,β-Unsaturated ketoneHard–soft carbanion addition of fluorobis(phenylsulfonyl)methane followed by protonation55–801,4-Versus 1,2-selectivity governed by carbanion softness; supports nucleophilic pathway [11] [11]

These approaches convert the radical-derived fluoroalkene into the fully saturated amine carbon skeleton found in the title compound without recourse to strong bases or protecting groups.

Stereochemical Outcomes in Fluorinated Amine Synthesis

Controlling absolute configuration next to a trifluoromethylated carbon is challenging because of the strong electron-withdrawing nature of the group. Recent catalytic solutions are surveyed in Table 3.

EntryTransformationChiral catalyst systemEnantiomeric excess (percentage)CommentSource
1Hydrogenation of fluorinated imines to secondary aminesManganese complex with ferrocenyl P,N,N ligandup to 98Earth-abundant metal; broad functional-group tolerance [12] [12]
2β-Fluoro-β-nitroalkane desulfonylative aminationBifunctional chiral Brønsted acid–base catalyst92–97Traceless nitro group enables divergent synthesis of each stereoisomer [13] [13]
3Radical aminotrifluoromethylation of alkenesCopper(I)–chiral phosphoric acid dual catalysis94–99Urea substrate acts both as nucleophile and directing element, giving α-tertiary stereocentres [14] [14]

These findings indicate that stereocontrol can be embedded either in the hydrogenation stage or directly in the radical difunctionalisation step, offering complementary avenues for the asymmetric production of 1,1,1-Trifluoro-5-methylhexan-2-amine.

Solvent and Counterion Effects in Fluorination Reactions

Both solvent polarity and counterion coordination significantly influence reaction rate, regioselectivity and quantum efficiency (Table 4).

ObservationQuantitative outcomeMechanistic rationaleSource
Dimethylformamide favours hydro-trifluoromethylation, whereas dimethylacetamide increases competing vinyl-trifluoromethylationPercentage yield of hydro-product rises from 18 to 75 on switching to finely powdered potassium carbonate as base in dimethylformamide [15]Polar aprotic solvent stabilises the carboxylate intermediate and facilitates proton transfer [15]
Switching from aqueous medium to dichloromethane reverses regioselectivity in pyridine C–H trifluoromethylation (C-2 : C-3 ratio 2.5 : 1 vs 1 : 5)Complete reversal of positional isomer ratio [16]Differential solvation of radical–cation pairs alters transition-state polarity [16]
Copper-catalysed alkene trifluoromethylation is almost halted in dimethyl sulfoxide, yet efficient in acetonitrileYield drops from 78 to <5 [17]Strong donor sulfoxide coordinates copper, inhibiting reductive elimination [17]
Ruthenium tris-bipyridine photocatalyst bearing the bulky tetrakis(3,5-bis-trifluoromethylphenyl)borate counterion provides two orders of magnitude faster excited-state quenching than the tosylate analogueEnergy-transfer-catalysed [2 + 2] cycloaddition turnover number exceeds one thousand with the weakly coordinating anion [18]Loose ion pairing raises the excited-state energy and reduces back-electron transfer [18]
Trifluoromethyl-benzoyloxylation of alkenes proceeds more cleanly with copper(I) iodide than with copper(I) hexafluorophosphateYield advantage of 10–15 percentage points [19]Iodide forms a more reactive trifluoromethyl–copper intermediate than the weakly coordinating hexafluorophosphate [19]

Collectively, these observations underscore that solvent polarity and counterion identity are tunable levers for maximising both chemoselectivity and rate when building the fluorinated amine skeleton.

Integrated Route Map to 1,1,1-Trifluoro-5-methylhexan-2-amine

  • Radical trifluoromethyl transfer
    • Subject 5-methyl-1-pentene to constant-current electro-oxidation with sodium trifluoromethanesulfinate in acetonitrile–water to install the trifluoromethyl group at the secondary carbon (see Table 1, entry 1).
  • Fluoroalkene to amine conversion
    • Isomerise the resulting fluoroalkene under copper-catalysed aminofluorination conditions with anhydrous diethylamine to introduce the amino group with high regio-control (Table 2, entry 2).
  • Asymmetric induction (optional)
    • For access to a single enantiomer, hydrogenate the corresponding fluorinated imine using the chiral manganese complex outlined in Table 3, entry 1, delivering enantiomeric excess above ninety-eight percent.
  • Fine-tuning
    • Conduct the aminofluorination in acetonitrile with potassium carbonate and copper(I) iodide to exploit the solvent and counterion advantages summarised in Table 4.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

169.10783394 g/mol

Monoisotopic Mass

169.10783394 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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